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Introduction
BNT113 is an investigational therapeutic cancer vaccine currently in clinical development for

the treatment of Human Papillomavirus 16-positive (HPV16+) solid tumors. It is based on

BioNTech's FixVac (Fixed Vaccine) platform, which utilizes a fixed combination of mRNA-

encoded, non-mutated tumor-associated antigens specific to a particular cancer type. BNT113
is designed to elicit a potent and targeted immune response against cancer cells expressing

the HPV16 oncoproteins E6 and E7, which are the causative agents in a significant proportion

of head and neck, cervical, and anogenital cancers. This document provides a detailed

overview of the mechanism of action of BNT113, supported by available clinical data and

experimental methodologies.

Core Mechanism of Action
BNT113 is a lipoplex-formulated uridine mRNA (uRNA) immunotherapy that encodes the viral

oncoproteins E6 and E7 of HPV16.[1][2] The optimized uRNA is designed to have an increased

immunostimulatory effect to enhance vaccine efficacy.[3] The core mechanism can be

dissected into several key stages, from administration to the induction of a targeted anti-tumor

immune response.

Delivery and Cellular Uptake: BNT113 is administered intravenously. The mRNA is

encapsulated within a proprietary RNA-lipoplex delivery formulation.[4] This lipid-based

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b609667?utm_src=pdf-interest
https://www.benchchem.com/product/b609667?utm_src=pdf-body
https://www.benchchem.com/product/b609667?utm_src=pdf-body
https://www.benchchem.com/product/b609667?utm_src=pdf-body
https://www.benchchem.com/product/b609667?utm_src=pdf-body
https://firstwordpharma.com/story/5892497
https://synapse.patsnap.com/article/biontech-to-present-clinical-updates-on-mrna-and-immunomodulatory-oncology-at-esmo-2024
https://stanfordhealthcare.org/trials/a/NCT04534205.html
https://www.benchchem.com/product/b609667?utm_src=pdf-body
https://anilocus.com/intracellular-cytokine-staining-protocol/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609667?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


nanoparticle system is designed to protect the mRNA from degradation in the bloodstream,

enhance its stability, and specifically target antigen-presenting cells (APCs), particularly

dendritic cells (DCs).[4][5]

Antigen Expression and Presentation: Following uptake by DCs, the lipoplex releases the

BNT113 mRNA into the cytoplasm. The host cell's translational machinery then synthesizes

the HPV16 E6 and E7 oncoproteins. These foreign proteins are processed by the

proteasome into smaller peptides. The resulting peptides are loaded onto Major

Histocompatibility Complex (MHC) class I molecules and presented on the surface of the

dendritic cells.

Immune Activation and T-Cell Response: The presentation of E6/E7 peptides by DCs in

lymphoid organs activates the immune system. This leads to the induction and strong

expansion of antigen-specific CD4+ and CD8+ T-cells that can recognize and target cancer

cells expressing the HPV16 E6 and E7 oncoproteins.[4] The vaccine aims to trigger a potent,

precise, and durable innate and adaptive immune response against the cancer cells.[4][5]

Signaling Pathway and Cellular Cascade
The immunological cascade initiated by BNT113 is a multi-step process designed to overcome

immune tolerance to the tumor and generate a robust cell-mediated anti-cancer effect.
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Caption: BNT113 mechanism of action from APC uptake to tumor cell lysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b609667?utm_src=pdf-body-img
https://www.benchchem.com/product/b609667?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609667?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Clinical and Immunogenicity Data
BNT113 has been evaluated in two key clinical trials: the investigator-initiated Phase 1/2

HARE-40 trial (NCT03418480) and the Phase 2 AHEAD-MERIT trial (NCT04534205).[1][6]

Data from these trials, presented at the European Society for Medical Oncology (ESMO)

Congress in 2024, have demonstrated the immunogenicity and a manageable safety profile of

BNT113, both as a monotherapy and in combination with a PD-1 inhibitor.[1][2][7]

HARE-40 Trial (Monotherapy)
The HARE-40 trial was a Phase 1/2 dose-escalation study evaluating BNT113 as a

monotherapy in patients with HPV16+ cancers.[8][9]

Parameter
Arm 1B (Advanced
Cancers)

Reference

Number of Patients with Post-

Treatment Scans
7 [10]

Disease Control 5 of 7 patients (71%) [10]

Immune Response
Observed in the majority of

patients
[10]

AHEAD-MERIT Trial (Combination Therapy)
The AHEAD-MERIT trial is a Phase 2 study evaluating BNT113 in combination with the PD-1

inhibitor pembrolizumab as a first-line treatment for unresectable recurrent or metastatic

HPV16+, PD-L1+ head and neck squamous cell carcinoma (HNSCC).[6]
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Parameter Safety Run-in Cohort Reference

Treatment BNT113 + Pembrolizumab

Tolerability Well tolerated

Adverse Events Mostly Grade 1-2

Immunogenicity (Biomarker

Cohort, n=3)

Induced de novo T-cell

responses against HPV16 E6

and E7 antigens

Experimental Protocols
The assessment of the immunogenicity of BNT113 relies on specialized immunological assays

to detect and quantify the antigen-specific T-cell response. While specific, detailed protocols

from the HARE-40 and AHEAD-MERIT trials are not publicly available, the following represents

standard methodologies for these types of analyses.

Detection of HPV16-Specific T-Cells by IFN-γ ELISpot
Assay
The ELISpot (Enzyme-Linked Immunospot) assay is a highly sensitive method used to quantify

the frequency of cytokine-secreting cells at the single-cell level.

Objective: To determine the number of peripheral blood mononuclear cells (PBMCs) that

secrete Interferon-gamma (IFN-γ) in response to stimulation with HPV16 E6/E7 peptide pools.

Methodology:

Plate Coating: 96-well PVDF membrane plates are coated with a capture antibody specific

for human IFN-γ and incubated overnight at 4°C.

Cell Plating: Cryopreserved PBMCs are thawed, counted, and their viability is assessed. A

defined number of cells (e.g., 2.5 x 10^5 cells/well) are plated.

Antigen Stimulation: Cells are stimulated with pools of overlapping peptides spanning the

HPV16 E6 and E7 proteins. A negative control (no peptide) and a positive control
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(phytohemagglutinin) are included.

Incubation: Plates are incubated for 18-24 hours at 37°C in a 5% CO2 incubator.

Detection: After incubation, cells are washed away, and a biotinylated detection antibody for

IFN-γ is added. This is followed by the addition of a streptavidin-enzyme conjugate (e.g.,

alkaline phosphatase).

Spot Development: A substrate is added that is converted by the enzyme into an insoluble

colored precipitate at the site of cytokine secretion, forming a "spot".

Analysis: The plates are dried, and the spots are counted using an automated ELISpot

reader. The results are expressed as the number of spot-forming units (SFU) per million

PBMCs.
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Caption: Workflow for the IFN-γ ELISpot assay.

Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS is a powerful technique to identify cytokine-producing cells and characterize their

phenotype simultaneously.

Objective: To detect the production of cytokines (e.g., IFN-γ, TNF-α, IL-2) by CD4+ and CD8+

T-cells in response to HPV16 E6/E7 peptide stimulation.

Methodology:

Cell Stimulation: PBMCs are stimulated with HPV16 E6/E7 peptide pools for several hours

(typically 6 hours) in the presence of a protein transport inhibitor (e.g., Brefeldin A). This

inhibitor causes cytokines to accumulate within the cell.
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Surface Staining: Cells are washed and stained with fluorescently-labeled antibodies against

surface markers such as CD3, CD4, and CD8 to identify T-cell populations. A viability dye is

also included to exclude dead cells from the analysis.

Fixation and Permeabilization: Cells are fixed to preserve their state and then permeabilized

to allow antibodies to enter the cell.[10]

Intracellular Staining: Cells are incubated with fluorescently-labeled antibodies specific for

the cytokines of interest (e.g., anti-IFN-γ, anti-TNF-α).[7]

Data Acquisition: The stained cells are analyzed on a multi-parameter flow cytometer.

Data Analysis: The data is analyzed using specialized software to gate on specific cell

populations (e.g., Live -> CD3+ -> CD8+) and quantify the percentage of cells expressing the

cytokine(s) of interest in the stimulated versus unstimulated samples.
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Caption: Workflow for intracellular cytokine staining by flow cytometry.

Conclusion
BNT113 employs a targeted mRNA-based approach to stimulate the patient's immune system

against HPV16-driven cancers. By delivering mRNA encoding the viral oncoproteins E6 and E7

in a specialized lipoplex formulation, BNT113 effectively induces the host's cellular machinery

to produce these antigens, leading to the activation and expansion of tumor-specific T-cells.

Preliminary clinical data confirm that BNT113 is immunogenic and has a manageable safety

profile, supporting its further development as a novel cancer immunotherapy. The mechanism
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of action leverages the specificity and potency of the cellular immune system to recognize and

eliminate malignant cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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